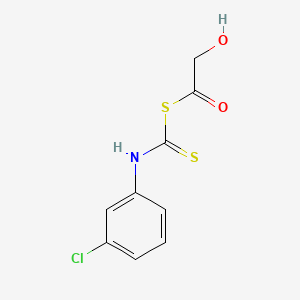
Carbanilic acid, m-chlorodithio-, glycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, m-chlorodithio-, glycolate is a chemical compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl functional group attached to a hydrocarbon radical
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of carboxylic acids, including Carbanilic acid, m-chlorodithio-, glycolate, can be achieved through various synthetic routes. Common methods include the oxidation of alkylbenzenes, oxidative cleavage of alkenes, and the oxidation of primary alcohols and aldehydes . Additionally, the hydrolysis of nitriles and the carboxylation of Grignard reagents are also employed . These reactions typically require specific reagents and conditions, such as strong acids or bases, oxidizing agents, and controlled temperatures.
Industrial Production Methods: Industrial production of carboxylic acids often involves large-scale oxidation processes. For example, the oxidation of toluene to produce benzoic acid is a well-known industrial method. Similarly, this compound can be synthesized using analogous industrial processes, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Carbanilic acid, m-chlorodithio-, glycolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carboxyl functional group, which is highly reactive.
Common Reagents and Conditions: Common reagents used in these reactions include thionyl chloride (SOCl₂) for the formation of acid chlorides, and strong acids or bases for hydrolysis reactions . The conditions for these reactions typically involve controlled temperatures and the use of solvents to ensure the desired products are obtained.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with thionyl chloride produces acid chlorides, while hydrolysis reactions yield the parent carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Carbanilic acid, m-chlorodithio-, glycolate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organic compounds. In biology, it is studied for its potential role in metabolic pathways and its interactions with biological molecules . In medicine, it is explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis. In industry, it is utilized in the production of polymers, resins, and other materials .
Wirkmechanismus
The mechanism of action of Carbanilic acid, m-chlorodithio-, glycolate involves its interaction with specific molecular targets and pathways. The carboxyl functional group plays a crucial role in these interactions, facilitating the formation of hydrogen bonds and other molecular interactions. These interactions can influence various biological processes and pathways, making the compound of interest in both basic and applied research .
Vergleich Mit ähnlichen Verbindungen
Carbanilic acid, m-chlorodithio-, glycolate can be compared with other carboxylic acids, such as acetic acid, formic acid, and benzoic acid . While these compounds share the common carboxyl functional group, this compound is unique due to its specific chemical structure and properties. This uniqueness makes it valuable for specific applications where other carboxylic acids may not be suitable .
List of Similar Compounds:- Acetic acid
- Formic acid
- Benzoic acid
- Propionic acid
- Butyric acid
Eigenschaften
CAS-Nummer |
73623-02-6 |
|---|---|
Molekularformel |
C9H8ClNO2S2 |
Molekulargewicht |
261.8 g/mol |
IUPAC-Name |
S-[(3-chlorophenyl)carbamothioyl] 2-hydroxyethanethioate |
InChI |
InChI=1S/C9H8ClNO2S2/c10-6-2-1-3-7(4-6)11-9(14)15-8(13)5-12/h1-4,12H,5H2,(H,11,14) |
InChI-Schlüssel |
MXNAVFHTJVDNKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)SC(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


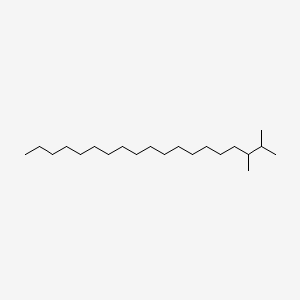

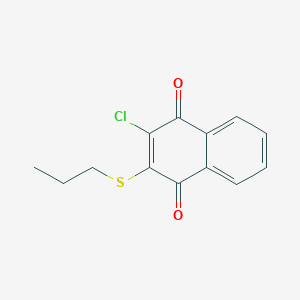

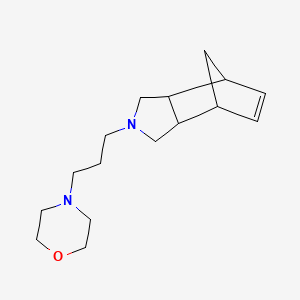
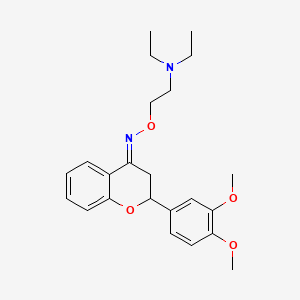
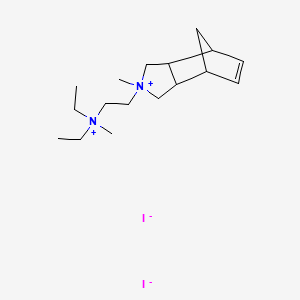
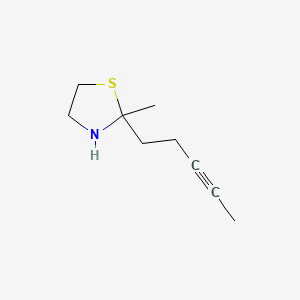

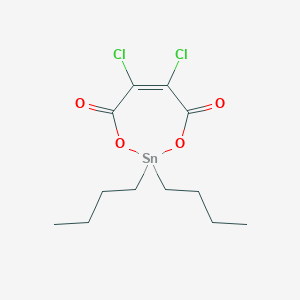
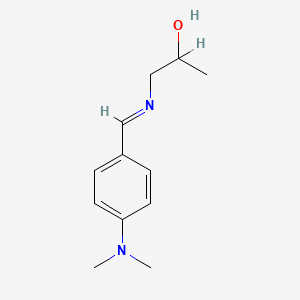
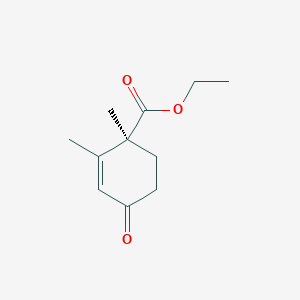
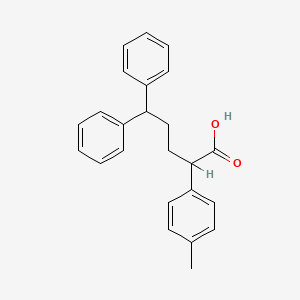
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol](/img/structure/B14441142.png)
